molecular formula C15H26O2 B12547484 9-Cyclohexylnon-4-enoic acid CAS No. 143797-42-6

9-Cyclohexylnon-4-enoic acid

Cat. No.: B12547484
CAS No.: 143797-42-6
M. Wt: 238.37 g/mol
InChI Key: QSSBDFPXJQXBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Cyclohexylnon-4-enoic acid is an organic compound with the molecular formula C15H26O2. It is characterized by a cyclohexyl group attached to a nonenoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Cyclohexylnon-4-enoic acid typically involves the reaction of cyclohexylmagnesium bromide with a suitable nonenoic acid derivative. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps such as solvent extraction and chromatographic purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 9-Cyclohexylnon-4-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9-Cyclohexylnon-4-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 9-Cyclohexylnon-4-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Cyclohexylacetic acid
  • Cyclohexylpropionic acid
  • Cyclohexylbutanoic acid

Comparison: Compared to these similar compounds, 9-Cyclohexylnon-4-enoic acid has a longer carbon chain and an unsaturated bond, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for specific applications where these features are advantageous .

Properties

CAS No.

143797-42-6

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

9-cyclohexylnon-4-enoic acid

InChI

InChI=1S/C15H26O2/c16-15(17)13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h2,4,14H,1,3,5-13H2,(H,16,17)

InChI Key

QSSBDFPXJQXBOX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCCC=CCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.